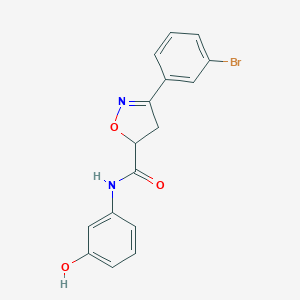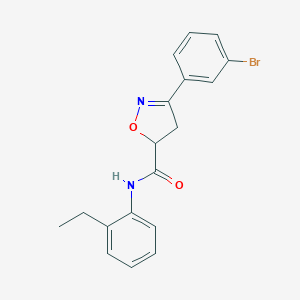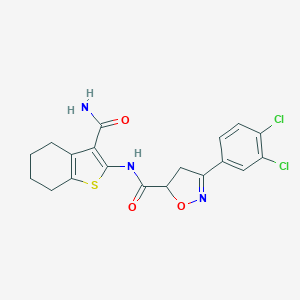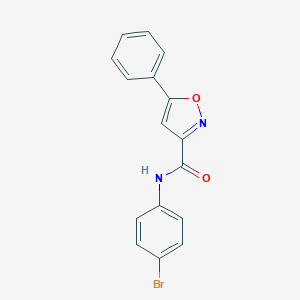
N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with 5-phenylisoxazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of 4-bromobenzoic acid and 5-phenylisoxazole-3-carboxamide.
Scientific Research Applications
N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is used as a building block for the synthesis of liquid crystal polymers and other advanced materials.
Biological Studies: The compound is used in molecular docking studies to understand its binding interactions with biological targets.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial studies, the compound is believed to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Another compound with a bromophenyl group, showing similar antimicrobial and anticancer activities.
4-bromophenylacetic acid: A simpler compound with a bromophenyl group, used in various organic synthesis reactions.
Uniqueness
N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its isoxazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C16H11BrN2O2 |
|---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)18-16(20)14-10-15(21-19-14)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
InChI Key |
REVTXOQRDXUBLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(3-Bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B318084.png)

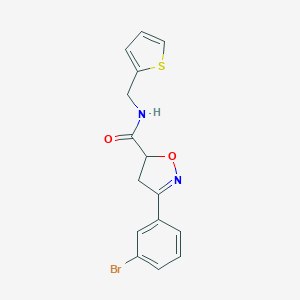
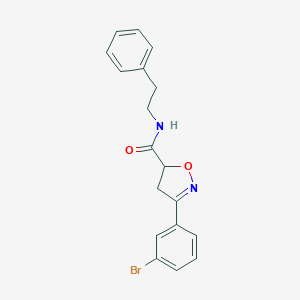
![3-(3-bromophenyl)-N-[3-(4-morpholinyl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B318092.png)
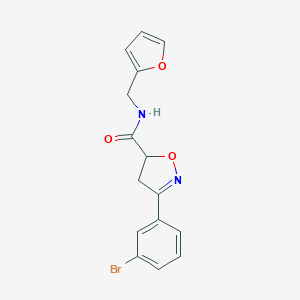
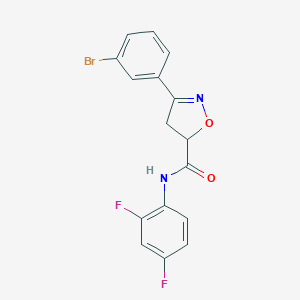
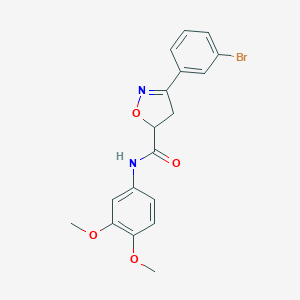
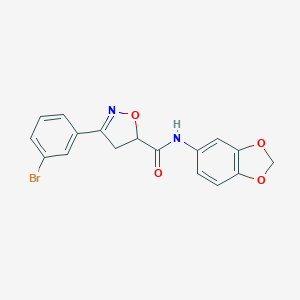
![3-(3-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B318101.png)
![METHYL 2-[3-(3-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-AMIDO]BENZOATE](/img/structure/B318102.png)
